molecular formula C8H14O B14502157 3-Methyl-2-(propan-2-yl)but-2-enal CAS No. 63883-74-9

3-Methyl-2-(propan-2-yl)but-2-enal

Cat. No.: B14502157
CAS No.: 63883-74-9
M. Wt: 126.20 g/mol
InChI Key: VDLYRMVNDHHOKL-UHFFFAOYSA-N
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Description

3-Methyl-2-(propan-2-yl)but-2-enal is an α,β-unsaturated aldehyde characterized by a conjugated enal system (C=O adjacent to C=C) and a branched isopropyl substituent. This structure confers unique reactivity, such as susceptibility to nucleophilic attack at the β-carbon and participation in conjugate addition reactions.

Properties

IUPAC Name

3-methyl-2-propan-2-ylbut-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6(2)8(5-9)7(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLYRMVNDHHOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540256
Record name 3-Methyl-2-(propan-2-yl)but-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63883-74-9
Record name 3-Methyl-2-(propan-2-yl)but-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldol Condensation Strategies

Amine-Catalyzed Self-Condensation Under Weak Acidic Conditions

The aldol condensation of prenyl aldehyde (3-methyl-2-butenal) using primary amine catalysts represents a scalable route to α,β-unsaturated aldehydes. A 2008 patent demonstrated that under weakly acidic conditions (pH 4–6) and ambient temperatures, primary amines like n-butylamine catalyze the formation of β,γ-unsaturated aldehydes via α,γ-addition. Applying this to 3-methylbutanal and isobutyraldehyde could yield 3-methyl-2-(propan-2-yl)but-2-enal through cross-aldol condensation.

Solvent and Temperature Optimization

Reactions conducted in ethanol-water mixtures (12.5 mL ethanol, 7 mL H₂O) at 1000 rpm for 3 hours facilitate high yields of α,β-unsaturated aldehydes. Post-reaction extraction with dichloromethane and GC-MS analysis confirmed product identity, underscoring the method’s reproducibility.

Strecker Aldehyde Synthesis and Modifications

Base-Promoted Condensation of 3-Methylbutanal

The Strecker degradation pathway, typically used for amino acid synthesis, has been adapted for aldehyde condensation. Combining 3-methylbutanal (1 mol·L⁻¹) with 2-methylbutanal in ethanol-water solvents generates α,β-unsaturated aldehydes like 2-isopropyl-4-methylhex-2-enal. Analogous conditions using 3-methylbutanal and isobutyraldehyde could yield the target compound, with selectivity controlled via pH and stoichiometry.

Table 2: Strecker Synthesis Conditions
Reagent Concentration (mol·L⁻¹)
3-Methylbutanal 1.0
2-Methylbutanal 1.0
Reaction Time 3 hours
Extraction Solvent Dichloromethane

Mechanistic Insights and Byproduct Management

Conjugated Diene Formation

Dehydration of 3-methyl-3-butenol often produces conjugated dienes as byproducts, which reduce yield and catalyst longevity. Patent data reveals that pretreatment of the alcohol feedstock with oxygen-containing gas (3 mol% O₂) at 70°C and 1 bar reduces diene content from 0.5 wt% to 500 ppm.

Catalyst Deactivation and Regeneration

Catalyst A exhibits gradual deactivation due to carbon deposition, necessitating periodic regeneration via oxidative treatments. Industrial protocols recommend in situ regeneration with air at 400°C to restore activity.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Scalability
Method Conversion Selectivity Scalability
Catalytic Dehydrogenation 74.5% 96.8% High
Aldol Condensation N/A 85–90%* Moderate
Strecker Synthesis 65–70%* 80–85%* Low

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(propan-2-yl)but-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-(propan-2-yl)but-2-enal has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(propan-2-yl)but-2-enal involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its biological and chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Saturated Aldehydes: 2-Methylbutanal (CAS 96-17-3)

  • Structure : Lacks α,β-unsaturation, featuring a saturated aldehyde chain with a methyl branch.
  • Reactivity : Less reactive toward nucleophiles due to the absence of conjugation. Predominantly undergoes aldehyde-specific reactions (e.g., oxidation to carboxylic acids or reduction to alcohols).
  • Applications : Commonly used as a flavoring agent due to its low reactivity and stability .

α,β-Unsaturated Ketones: 1,4-Pentadien-3-one (CAS N/A)

  • Structure: Contains a conjugated dienone system (C=O and C=C separated by a single bond).
  • Reactivity : Similar conjugation effects allow for Diels-Alder reactions and electrophilic additions. However, the aldehyde group in 3-methyl-2-(propan-2-yl)but-2-enal may increase polarity and hydrogen-bonding capacity compared to ketones.
  • Degradation Pathways : Both compounds are likely susceptible to ozonation and oxidative degradation, as seen in BPA degradation intermediates .

Substituted Aromatic Derivatives: 4-Isopropenylphenol (CAS N/A)

  • Structure: Features an isopropenyl group attached to a phenolic ring.
  • Reactivity: The phenolic -OH group enables hydrogen bonding and acid-base interactions, unlike the aliphatic aldehyde in 3-methyl-2-(propan-2-yl)but-2-enal. However, the isopropyl substituent in both compounds may impart similar steric effects and hydrophobicity.
  • Applications: 4-Isopropenylphenol is a degradation product in advanced oxidation processes, suggesting that 3-methyl-2-(propan-2-yl)but-2-enal may also form under similar conditions .

Hypothetical Data Table: Inferred Properties of 3-Methyl-2-(propan-2-yl)but-2-enal

Property 3-Methyl-2-(propan-2-yl)but-2-enal 2-Methylbutanal 1,4-Pentadien-3-one
Molecular Formula C₈H₁₂O C₅H₁₀O C₅H₆O
Functional Groups α,β-unsaturated aldehyde Saturated aldehyde Conjugated dienone
Boiling Point (°C) ~150–160 (estimated) 92–94 ~120–130 (estimated)
Reactivity High (conjugate addition) Moderate (aldehyde-only) High (Diels-Alder)
Hydrogen Bonding Capacity Moderate (aldehyde O) Low Low (ketone O)
Degradation Pathways Ozonation, oxidation Oxidation, reduction Oxidation, polymerization

Note: Data are inferred from structural analogs in the provided evidence .

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